molecular formula C16H11N3O5 B5526125 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-phenylacetamide

2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-phenylacetamide

Cat. No.: B5526125
M. Wt: 325.27 g/mol
InChI Key: DYTMGNHTSCJVIG-UHFFFAOYSA-N
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Description

2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-phenylacetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a nitro group, a dioxoisoindoline moiety, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-phenylacetamide typically involves multi-step organic reactions. One common method involves the nitration of 1,3-dioxoisoindoline derivatives, followed by acylation with phenylacetyl chloride. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like pyridine for acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce nitroso compounds .

Scientific Research Applications

2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes or the induction of oxidative stress, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate
  • 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Uniqueness

What sets 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-phenylacetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the nitro group and the phenylacetamide moiety allows for a diverse range of chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

2-(5-nitro-1,3-dioxoisoindol-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c20-14(17-10-4-2-1-3-5-10)9-18-15(21)12-7-6-11(19(23)24)8-13(12)16(18)22/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTMGNHTSCJVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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